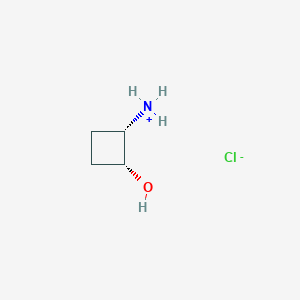

cis-2-Aminocyclobutanol hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(1R,2S)-2-aminocyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIESMOHTDHXTQF-RFKZQXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206751-78-2, 2070860-49-8 | |

| Record name | Cyclobutanol, 2-amino-, hydrochloride (1:1), (1R,2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206751-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-(1R,2S)-2-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of cis-2-Aminocyclobutanol Hydrochloride

Foreword: The Significance of the cis-2-Aminocyclobutanol Moiety in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets, improve metabolic stability, and increase the sp³ character of drug candidates, a key attribute in "escaping flatland" of traditional aromatic-rich pharmaceuticals. Within this class of compounds, cis-1,2-disubstituted cyclobutanes, such as cis-2-aminocyclobutanol, represent a particularly valuable motif. The defined spatial relationship between the amino and hydroxyl groups can mimic peptide turns or present key pharmacophoric features in a constrained orientation. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to pharmaceutical formulation and biological testing.

This guide provides an in-depth exploration of the synthetic methodologies for obtaining cis-2-aminocyclobutanol hydrochloride, intended for researchers and professionals in drug development. It moves beyond a mere recitation of protocols to delve into the mechanistic underpinnings and the rationale behind the choice of reagents and reaction conditions, reflecting a field-proven understanding of synthetic organic chemistry.

Strategic Approaches to the Synthesis of the cis-2-Aminocyclobutanol Core

The primary challenge in the synthesis of cis-2-aminocyclobutanol hydrochloride lies in the stereocontrolled formation of the cyclobutane ring and the subsequent or concurrent introduction of the amino and hydroxyl functionalities with the desired cis relationship. Two principal strategies have proven effective:

-

Construction of a Pre-functionalized Cyclobutane Ring: This approach involves forming the cyclobutane skeleton with existing functional groups that can be readily converted to the desired amino and hydroxyl moieties.

-

Functionalization of a Pre-formed Cyclobutane Ring: This strategy begins with a simple cyclobutane derivative, such as cyclobutanone, followed by the stereoselective introduction of the amino and hydroxyl groups.

The choice between these strategies is often dictated by the availability of starting materials, scalability, and the desired level of stereochemical purity.

Methodology 1: Photochemical [2+2] Cycloaddition and Subsequent Functionalization

The [2+2] photocycloaddition is a powerful and widely used method for the construction of cyclobutane rings.[1][2] This reaction involves the light-induced union of two olefinic units to form a four-membered ring. The stereochemical outcome of the cycloaddition can often be controlled by the choice of reactants and reaction conditions.

A plausible synthetic route commencing with a [2+2] photocycloaddition is outlined below. This pathway leverages the formation of a cyclobutanone intermediate, which is then converted to the target compound.

Caption: Synthetic pathway via [2+2] photocycloaddition.

Experimental Protocol: Synthesis via Cyclobutanone Oxime

Step 1: Synthesis of a 2-Substituted Cyclobutanone

The synthesis begins with a photochemical [2+2] cycloaddition to form a suitable cyclobutanone precursor. For instance, the cycloaddition of an enol ether with an α,β-unsaturated ketone can yield a 2-alkoxycyclobutanone, which can be subsequently converted to 2-aminocyclobutanol.

Step 2: Oximation of the Cyclobutanone

The cyclobutanone is converted to its corresponding oxime, which serves as a precursor to the amino group.

-

Protocol: To a solution of the substituted cyclobutanone (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.5 eq) and a base such as pyridine or sodium acetate (1.5 eq) are added.[3] The mixture is stirred at room temperature or gentle reflux until the reaction is complete, as monitored by TLC. The product, cyclobutanone oxime, is then isolated by extraction and purified by chromatography or recrystallization.[3]

Step 3: Stereoselective Reduction of the Cyclobutanone Oxime

This is a critical step where the cis stereochemistry is established. The reduction of the oxime to the amine and the ketone to the alcohol must be controlled to favor the formation of the cis isomer. A directed reduction, where a bulky reducing agent approaches from the sterically less hindered face, is often employed.

-

Causality: The choice of reducing agent is paramount for achieving high cis-selectivity. Bulky hydride reagents, such as lithium tri-tert-butoxyaluminum hydride (L-Selectride®), tend to attack the carbonyl group from the face opposite to the oxime group, leading to the cis-alcohol. Subsequent reduction of the oxime can be achieved with reagents like sodium cyanoborohydride or catalytic hydrogenation.

-

Protocol: The cyclobutanone oxime (1.0 eq) is dissolved in an anhydrous solvent like THF and cooled to -78 °C. A solution of a bulky reducing agent (e.g., L-Selectride®, 1.2 eq) is added dropwise. The reaction is stirred at low temperature until the ketone is fully reduced. Subsequently, the oxime is reduced. For example, by carefully adjusting the pH and adding sodium cyanoborohydride. The reaction is quenched, and the N-protected cis-2-aminocyclobutanol is isolated and purified.

Step 4: Deprotection and Hydrochloride Salt Formation

The protecting group on the nitrogen atom is removed under appropriate conditions (e.g., acid hydrolysis for a Boc group or hydrogenolysis for a Cbz group). The resulting free amine is then converted to its hydrochloride salt.

-

Protocol: The N-protected cis-2-aminocyclobutanol is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of HCl in the same solvent (or gaseous HCl) is added dropwise with stirring.[4][5] The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with the solvent, and dried under vacuum.[4][5]

Methodology 2: The Norrish-Yang Photocyclization

An elegant and more direct approach to N-acylated 2-aminocyclobutanols is the Norrish-Yang photocyclization.[6][7] This intramolecular reaction involves the photochemical excitation of an α-amido alkylaryl ketone, leading to γ-hydrogen abstraction and subsequent radical combination to form the cyclobutanol ring.[6] This method can exhibit high diastereoselectivity.[6][7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arpgweb.com [arpgweb.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

An In-depth Technical Guide to the Spectroscopic Characterization of cis-2-Aminocyclobutanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic characterization of cis-2-Aminocyclobutanol hydrochloride. In the absence of publicly available experimental spectra, this document serves as a predictive guide, detailing the expected spectroscopic features based on fundamental principles and data from analogous structures. It is designed to equip researchers with the foundational knowledge to acquire, interpret, and validate the spectroscopic data for this compound, ensuring scientific integrity and accelerating research and development.

Molecular Structure and its Spectroscopic Implications

cis-2-Aminocyclobutanol hydrochloride possesses a strained four-membered ring, with a hydroxyl (-OH) and an ammonium (-NH₃⁺) group on the same face of the ring. This specific stereochemistry and the presence of these functional groups dictate its unique spectroscopic signature. The hydrochloride form ensures that the amine is protonated, which significantly influences its spectral properties, particularly in NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For cis-2-Aminocyclobutanol hydrochloride, both ¹H and ¹³C NMR will provide critical information regarding its connectivity and stereochemistry.

Predicted ¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of cis-2-Aminocyclobutanol hydrochloride in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amine hydrochlorides as it can exchange with the labile N-H and O-H protons, simplifying the spectrum.[1][2]

-

Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for accurate chemical shift referencing (δ 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 5 seconds to ensure accurate integration.

-

Predicted ¹H NMR Data and Interpretation

The cis stereochemistry will result in distinct coupling constants between the protons on the cyclobutane ring. The expected chemical shifts are influenced by the electron-withdrawing effects of the hydroxyl and ammonium groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (CH-OH) | ~4.0 - 4.5 | Multiplet | |

| H-2 (CH-NH₃⁺) | ~3.5 - 4.0 | Multiplet | |

| H-3, H-3' (CH₂) | ~1.8 - 2.5 | Multiplet | |

| H-4, H-4' (CH₂) | ~1.6 - 2.2 | Multiplet | |

| -NH₃⁺, -OH | Broad singlet (exchangeable with D₂O) |

Causality Behind Predictions: The protons attached to the carbons bearing the electronegative oxygen and nitrogen (H-1 and H-2) are expected to be deshielded and thus appear at a lower field. The cis relationship between the substituents will influence the dihedral angles and, consequently, the coupling constants between adjacent protons. The methylene protons will exhibit complex splitting patterns due to both geminal and vicinal coupling.

Diagram: ¹H NMR Workflow

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Acquisition

The sample prepared for ¹H NMR can be used directly for ¹³C NMR.

-

Instrument Setup: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range (e.g., 0-100 ppm).

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

A longer relaxation delay may be necessary for quaternary carbons, although none are present in this molecule.

-

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH-OH) | ~65 - 75 |

| C-2 (CH-NH₃⁺) | ~50 - 60 |

| C-3 (CH₂) | ~25 - 35 |

| C-4 (CH₂) | ~20 - 30 |

Causality Behind Predictions: The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-1 and C-2) will be the most deshielded and appear at the lowest field.[3] The chemical shifts of the methylene carbons (C-3 and C-4) will be in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

For a solid sample like cis-2-Aminocyclobutanol hydrochloride, the KBr pellet method is common.[4]

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry a small amount of spectroscopic grade Potassium Bromide (KBr).

-

In an agate mortar, grind a very small amount of the sample (1-2 mg) with about 100-200 mg of the dry KBr until a fine, homogeneous powder is obtained.[4]

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Predicted Intensity |

| 3200-3500 | O-H stretch (alcohol) | Strong, Broad |

| ~3000 | N-H stretch (ammonium) | Strong, Broad |

| 2850-3000 | C-H stretch (aliphatic) | Medium |

| 1500-1600 | N-H bend (ammonium) | Medium |

| 1000-1200 | C-O stretch (alcohol) | Strong |

| ~1100 | C-N stretch | Medium-Weak |

Causality Behind Predictions: The presence of hydrogen bonding will cause the O-H and N-H stretching vibrations to appear as broad bands.[5][6] The ammonium group will show characteristic stretching and bending frequencies. The C-O stretch is typically a strong absorption in alcohols.[7]

Diagram: IR Spectroscopy Workflow

Caption: Workflow for IR spectroscopy analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

Electrospray Ionization (ESI) is a suitable technique for this polar, charged molecule.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or a water/acetonitrile mixture.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode. The molecular ion will be observed as the free amine after loss of HCl.

-

For fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed on the isolated molecular ion.

-

Predicted Mass Spectrometry Data and Interpretation

The molecular weight of cis-2-Aminocyclobutanol hydrochloride is 123.58 g/mol .[8][9] The free base, cis-2-Aminocyclobutanol, has a molecular weight of 87.12 g/mol .

-

Expected Molecular Ion (M+H)⁺: m/z = 88.07 (for C₄H₉NO + H⁺)

-

Key Fragmentation Pathways:

-

Loss of water (-H₂O): A common fragmentation for alcohols, leading to a peak at m/z = 70.[10][11]

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen can occur.

-

Cleavage next to the amine could lead to loss of CH₂=NH₂⁺ (m/z 30) or a fragment at m/z 57.

-

Cleavage next to the alcohol could lead to loss of CH₂=OH⁺ (m/z 31) or a fragment at m/z 56.[10]

-

-

Ring-opening followed by fragmentation: The strained cyclobutane ring may undergo cleavage, leading to various smaller fragments.

-

Diagram: Predicted MS Fragmentation

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. chem.washington.edu [chem.washington.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. cis-2-aminocyclobutan-1-ol hydrochloride 97% | CAS: 2070860-49-8 | AChemBlock [achemblock.com]

- 9. cis-2-Amino-cyclobutanol hydrochloride | 2070860-49-8 [chemicalbook.com]

- 10. whitman.edu [whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

cis-2-Aminocyclobutanol hydrochloride CAS number 2070860-49-8

An In-Depth Technical Guide to cis-2-Aminocyclobutanol Hydrochloride: A Versatile Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of cis-2-Aminocyclobutanol hydrochloride (CAS Number: 2070860-49-8), a functionalized cyclobutane derivative poised for significant applications in medicinal chemistry and drug development. We delve into the unique structural properties of the cyclobutane scaffold, propose a robust synthetic pathway, outline key analytical characterization techniques, and explore its potential to enhance the pharmacological profiles of next-generation therapeutics. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage novel building blocks for creating molecules with improved potency, selectivity, and metabolic stability.

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of modern drug discovery, the rational design of small molecule therapeutics increasingly relies on the incorporation of unique three-dimensional (3D) scaffolds. Among these, the cyclobutane ring has emerged as a powerful, albeit underutilized, structural motif.[1] Unlike conformationally flexible cycloalkanes, the cyclobutane ring possesses a rigid, puckered conformation (~30°) due to significant ring strain (26.3 kcal mol⁻¹).[1][2] This inherent rigidity offers distinct advantages in medicinal chemistry:

-

Conformational Restriction: By locking rotatable bonds, the cyclobutane scaffold can pre-organize pharmacophoric groups into a bioactive conformation, enhancing binding affinity and potency for a biological target.[3][4]

-

Improved Pharmacokinetics: Strategic replacement of metabolically labile groups (like cyclohexyl or linear alkyl chains) with a stable cyclobutane ring can block sites of metabolism, thereby improving a drug's pharmacokinetic profile. A key example is the development of Ivosidenib (Tibsovo®), where replacing a cyclohexyl amine with a difluorocyclobutanyl amine was crucial for achieving metabolic stability.[2]

-

Vectorial Projection of Substituents: The defined 3D geometry of the cyclobutane ring allows for precise projection of functional groups into specific regions of a binding pocket, enabling chemists to probe interactions and optimize selectivity.[1]

-

Aryl Isostere: The cyclobutane unit can serve as a non-planar bioisostere for aromatic rings, helping to reduce molecular planarity and improve solubility while maintaining key interactions.[1]

cis-2-Aminocyclobutanol hydrochloride, presenting vicinal amino and hydroxyl groups on a constrained cis-scaffold, represents a valuable building block embodying these principles. Its bifunctional nature allows for diverse synthetic elaboration, making it an attractive starting point for novel chemical entities.

Physicochemical and Structural Properties

A summary of the key properties of cis-2-Aminocyclobutanol hydrochloride is presented below.

| Property | Value | Reference(s) |

| CAS Number | 2070860-49-8 | [5][6] |

| Molecular Formula | C₄H₁₀ClNO | [5][7] |

| Molecular Weight | 123.58 g/mol | [5][7] |

| IUPAC Name | rel-(1s,2r)-2-aminocyclobutan-1-ol hydrochloride | [5] |

| SMILES | O[C@H]1CC[C@H]1N.[H]Cl | [5] |

| Purity | Typically ≥97% | [5] |

| Physical Appearance | Solid (predicted) | - |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

| Hazard Statements | Irritant | [8] |

Proposed Synthesis Pathway

While specific literature detailing the synthesis of cis-2-Aminocyclobutanol is sparse, a robust and logical pathway can be proposed based on well-established transformations of cyclobutane precursors. The following multi-step synthesis starts from commercially available cyclobutane-1,2-dicarboxylic anhydride, leveraging stereoselective reactions to achieve the desired cis-configuration.

Experimental Protocol

Step 1: Synthesis of cis-2-(Boc-amino)cyclobutane-1-carboxylic acid

This step utilizes a modified Curtius rearrangement, a reliable method for converting carboxylic acids into the corresponding amines with retention of configuration.

-

To a stirred solution of cyclobutane-1,2-dicarboxylic anhydride (1.0 eq) in dry toluene, add sodium azide (1.5 eq) and heat the mixture to 80 °C for 2-4 hours.

-

After the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak), carefully add tert-butanol (t-BuOH, 3.0 eq) to the reaction mixture.

-

Continue heating at reflux for 12-16 hours to facilitate the rearrangement to the isocyanate and subsequent trapping by t-BuOH to form the Boc-protected amine.

-

Cool the reaction to room temperature and perform an aqueous workup. Acidify the aqueous layer with 1M HCl to pH ~3 and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Step 2: Reduction to cis-(2-(Boc-amino)cyclobutyl)methanol

The carboxylic acid is selectively reduced to the primary alcohol.

-

Dissolve the cis-2-(Boc-amino)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Quench the reaction by the slow addition of methanol, followed by an aqueous workup.

-

Extract the product with ethyl acetate, dry the organic layers, and concentrate to afford the alcohol. Purify by silica gel chromatography.

Step 3: Deprotection to yield cis-2-Aminocyclobutanol hydrochloride

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target hydrochloride salt.

-

Dissolve the cis-(2-(Boc-amino)cyclobutyl)methanol (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution as the hydrochloride salt.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure cis-2-Aminocyclobutanol hydrochloride.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for cis-2-Aminocyclobutanol hydrochloride.

Analytical & Spectroscopic Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. While public experimental data is limited, the expected spectroscopic profile can be predicted based on the molecule's structure. A generalized protocol for data acquisition is provided.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

-

¹H NMR (400 MHz, D₂O):

-

Expected Chemical Shifts (δ, ppm): The spectrum is expected to show complex multiplets for the cyclobutane ring protons. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would appear downfield, likely in the range of 3.8-4.2 ppm. The proton on the carbon with the amino group (CH-NH₃⁺) would be shifted downfield due to the electron-withdrawing effect of the ammonium group, likely appearing between 3.2-3.6 ppm. The remaining four methylene protons on the cyclobutane ring would appear as overlapping multiplets further upfield, typically between 1.8-2.5 ppm.

-

Causality: The cis-stereochemistry will dictate the specific coupling constants (J-values) between adjacent protons, leading to a unique splitting pattern that can confirm the relative stereochemistry.

-

-

¹³C NMR (100 MHz, D₂O):

-

Expected Chemical Shifts (δ, ppm): Four distinct signals are expected. The carbon attached to the hydroxyl group (C-OH) would be the most downfield, around 65-75 ppm. The carbon attached to the amino group (C-NH₃⁺) would appear around 45-55 ppm. The two methylene carbons (CH₂) would be found upfield in the 20-30 ppm range.

-

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this polar, pre-ionized compound.

-

Expected Result: The primary ion observed would be the molecular ion of the free base [M+H]⁺, corresponding to the loss of HCl.

-

Calculated m/z for [C₄H₉NO + H]⁺: 88.07.

-

-

Fragmentation: Further fragmentation (MS/MS) would likely show characteristic losses of water (H₂O) from the molecular ion and ammonia (NH₃).

Workflow for Spectroscopic Analysis

Caption: Logical workflow for the analytical validation of the final compound.

Applications in Drug Discovery

cis-2-Aminocyclobutanol hydrochloride is not merely a chemical curiosity; it is a strategic building block for addressing key challenges in medicinal chemistry.[3] Its rigid structure and bifunctional nature allow it to be incorporated into molecular scaffolds to improve multiple drug properties simultaneously.[4][10]

-

Scaffold for Kinase Inhibitors: The amino and hydroxyl groups can be functionalized to serve as key hydrogen bond donors or acceptors, mimicking peptide backbones or interacting with hinge regions in kinase active sites. The cyclobutane core positions these groups with geometric precision, which can enhance selectivity for the target kinase over off-target isoforms.[3]

-

Improving Metabolic Stability: As previously noted, the chemical inertness of the cyclobutane ring makes it an excellent replacement for more metabolically susceptible moieties.[1][2] This can lead to drugs with longer half-lives and reduced patient-to-patient variability in exposure.

-

Accessing Novel Chemical Space: The 3D nature of the cyclobutane scaffold allows medicinal chemists to escape "flatland"—the over-reliance on planar, aromatic structures in drug design. This exploration of three-dimensional space is critical for developing drugs against challenging targets like protein-protein interfaces.[1]

Conclusion

cis-2-Aminocyclobutanol hydrochloride is a valuable and versatile building block that offers medicinal chemists a powerful tool for the rational design of novel therapeutics. Its inherent conformational rigidity, combined with its potential for synthetic diversification, allows for the creation of molecules with enhanced potency, selectivity, and superior pharmacokinetic profiles. The synthetic and analytical frameworks provided in this guide offer a clear path for researchers to access and utilize this compound, paving the way for its application in the next generation of innovative medicines.

References

- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.

- Willems, M., et al. (2020).

- BenchChem. (2025). Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis.

- Hopkins, C. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery.

- ChemicalBook. (2025). cis-2-Amino-cyclobutanol hydrochloride | 2070860-49-8.

- Lukin, O. (2020).

- AChemBlock. (n.d.). cis-2-aminocyclobutan-1-ol hydrochloride 97% | CAS: 2070860-49-8.

- BLD Pharm. (n.d.). 2070860-49-8|cis-2-Aminocyclobutan-1-ol hydrochloride.

- Aaronchem. (n.d.). Safety Data Sheet - cis-2-Amino-cyclobutanol hydrochloride.

- BLD Pharm. (n.d.). 68235-32-5|cis-2-Aminocyclobutanol.

- Apollo Scientific. (n.d.). 2070860-49-8 Cas No. | cis-2-Aminocyclobutan-1-ol hydrochloride.

- National Center for Biotechnology Information. (n.d.). 2-Aminocyclobutan-1-ol.

- Valdés-García, G., et al. (2016). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.

- Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.

- Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Cambridge Open Engage.

- BenchChem. (n.d.). Spectroscopic and Analytical Profile of 1-Amino-4-hydroxybutan-2-one Hydrochloride.

- Dossey, A. T., et al. (2011). NMR-spectroscopic analysis of mixtures: from structure to function. Analytical and Bioanalytical Chemistry.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. cis-2-aminocyclobutan-1-ol hydrochloride 97% | CAS: 2070860-49-8 | AChemBlock [achemblock.com]

- 6. 2070860-49-8|cis-2-Aminocyclobutan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 7. aaronchem.com [aaronchem.com]

- 8. 2070860-49-8 Cas No. | cis-2-Aminocyclobutan-1-ol hydrochloride | Apollo [store.apolloscientific.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Synthesis of cis-2-Aminocyclobutanol Hydrochloride: Strategic Selection of Starting Materials

Abstract

cis-2-Aminocyclobutanol is a pivotal structural motif in modern medicinal chemistry, serving as a conformationally restricted scaffold that enables precise three-dimensional positioning of pharmacophoric elements.[1][2] Its incorporation into drug candidates can significantly enhance binding affinity, selectivity, and metabolic stability by reducing the entropic penalty of target binding and providing an escape from the "flatland" of aromatic systems.[1][3] This guide provides an in-depth analysis of the primary synthetic strategies for obtaining cis-2-aminocyclobutanol hydrochloride, with a core focus on the rational selection of starting materials. We will explore convergent pathways beginning with pre-formed cyclobutane rings and de novo strategies that construct the four-membered ring with inherent stereocontrol. Each section details the causality behind experimental choices, provides validated protocols, and is grounded in authoritative references to ensure scientific integrity.

Strategic Overview: Convergent vs. De Novo Approaches

The synthesis of cis-2-aminocyclobutanol hydrochloride can be broadly categorized into two strategic approaches. The choice between them is dictated by factors such as the availability of starting materials, desired scale, and the need for analog synthesis.

-

Convergent Synthesis: These routes utilize commercially available or readily accessible cyclobutane precursors. The primary challenge lies in the stereocontrolled installation of the amino and hydroxyl functionalities onto the existing ring. This strategy is often preferred for its efficiency and scalability.

-

De Novo Synthesis: These methods construct the cyclobutane ring from acyclic precursors as a key step in the synthesis. While potentially longer, these routes can offer elegant and highly stereoselective solutions, particularly through photochemical methods.

This guide will dissect the most effective pathways within each category, providing the technical insights necessary for researchers to make informed decisions in their synthetic planning.

Convergent Pathways: Functionalization of Cyclobutane Cores

The most direct methods for synthesizing the target compound begin with a cyclobutane ring already intact. Success hinges on achieving the required 1,2-cis stereochemistry.

Pathway A: Stereoselective Reduction of 3-Aminocyclobutanone

This is arguably the most straightforward conceptual approach, wherein the final stereochemistry is set during the reduction of a ketone precursor.

Starting Material: An N-protected 3-aminocyclobutanone (e.g., 3-(Boc-amino)cyclobutanone).

Core Directive: Diastereocontrol via Steric Hindrance. The key to achieving the desired cis configuration is the facial selectivity of the hydride reduction. The bulky N-protecting group (like Boc) at the C-3 position effectively blocks one face of the molecule. Consequently, a sterically demanding hydride reagent will preferentially attack from the less hindered face, anti to the substituent, yielding the cis-alcohol.[4]

Diagram of Synthetic Workflow

Caption: Workflow for cis-2-aminocyclobutanol via ketone reduction.

Mechanism of Stereoselection

Caption: Hydride attack from the face opposite the Boc group ensures cis-selectivity.

-

Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(Boc-amino)cyclobutanone (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equiv) in THF to the cooled substrate solution over a period of 20 minutes. The use of this bulky reagent is critical for maximizing cis-selectivity.[4]

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, quench it at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate.

-

Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.

-

Purification & Deprotection: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield cis-3-(Boc-amino)cyclobutanol. Subsequent treatment with hydrochloric acid in a suitable solvent (e.g., diethyl ether or dioxane) removes the Boc protecting group to afford the final hydrochloride salt.

Pathway B: Functional Group Interconversion from Cyclobutane-1,2-dicarboxylic Anhydride

This robust pathway starts from a commercially available, inexpensive starting material and proceeds through a series of reliable, high-yielding transformations. It represents a highly practical and scalable approach.[5]

Starting Material: cis-Cyclobutane-1,2-dicarboxylic anhydride.

Core Directive: Retention of Stereochemistry. The cis stereochemistry is inherent in the starting material. The synthetic challenge is to convert the two carboxyl functionalities into the required amino and hydroxyl groups without epimerization. This is achieved through a sequence of chemoselective reactions.

Diagram of Synthetic Workflow

Caption: Scalable synthesis of cis-2-aminocyclobutanol from an anhydride.

-

Monoester Formation: Reflux cis-cyclobutane-1,2-dicarboxylic anhydride (1.0 equiv) in isopropanol to quantitatively yield the corresponding monoester.

-

Selective Reduction: Selectively reduce the free carboxylic acid of the monoester to a primary alcohol using a reagent like borane dimethyl sulfide complex (BH₃·SMe₂).

-

Amine Installation (Curtius Rearrangement): Convert the remaining ester to a carboxylic acid via hydrolysis. The resulting acid is then subjected to a modified Curtius rearrangement using diphenylphosphoryl azide (DPPA) in the presence of tert-butanol to form the Boc-protected amine. This step proceeds with retention of configuration.

-

Final Reduction and Deprotection: Reduce the newly formed carboxylic acid to the corresponding alcohol. Finally, remove the Boc protecting group with HCl to furnish cis-2-aminocyclobutanol hydrochloride.

De Novo Pathway: The Norrish-Yang Photocyclization

For instances where a convergent approach is not feasible or when exploring novel chemical space, constructing the cyclobutane ring itself is a powerful strategy. The Norrish-Yang reaction is a classic photochemical transformation that provides excellent stereocontrol.[6][7]

Starting Material: An α-amido alkyl aryl ketone, synthesized from a standard α-amino acid.

Core Directive: Intramolecular Hydrogen Abstraction and Radical Recombination. The reaction proceeds via UV irradiation of the ketone, which promotes it to an excited triplet state. This is followed by an intramolecular γ-hydrogen abstraction to form a 1,4-biradical. The subsequent radical combination (cyclization) to form the cyclobutanol is highly diastereoselective, yielding predominantly the cis product due to the influence of hydrogen bonding in the biradical intermediate.[6][7]

Diagram of Synthetic Workflow

Caption: Photochemical construction of the aminocyclobutanol ring system.

-

Substrate Synthesis: Synthesize the α-amido ketone precursor from a readily available α-amino acid via a standard three-step procedure involving N-acylation, conversion to an acid chloride (e.g., with oxalyl chloride), and Friedel-Crafts acylation.[6]

-

Photolysis: Dissolve the ketone substrate in an appropriate solvent like benzene in a quartz reaction vessel. Irradiate the solution with a medium-pressure mercury lamp (λ > 254 nm) while maintaining an inert atmosphere.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the formation of the cyclobutanol product alongside potential Norrish Type I and II cleavage byproducts.

-

Purification: After completion, remove the solvent under reduced pressure and purify the resulting N-acylated cis-2-aminocyclobutanol via column chromatography.

-

Hydrolysis: Hydrolyze the acyl protecting group under harsh acidic conditions (e.g., refluxing in 6M HCl) to yield the final cis-2-aminocyclobutanol hydrochloride.

Summary and Comparison of Routes

The optimal choice of starting material and synthetic route depends on the specific goals of the research program.

| Pathway | Starting Material | Key Advantage(s) | Potential Challenge(s) | Stereocontrol Method |

| A: Ketone Reduction | 3-(Boc-amino)cyclobutanone | Short, direct route. | Availability and cost of the starting ketone. | Reagent-controlled facial selection.[4] |

| B: Anhydride Conversion | cis-Cyclobutane-1,2-dicarboxylic anhydride | Highly scalable, inexpensive starting material. | Multi-step sequence. | Substrate-controlled (retention of configuration).[5] |

| C: Yang Cyclization | α-Amino Acid | High diastereoselectivity, builds complexity early. | Requires specialized photochemical equipment; potential for side reactions. | Intramolecular H-bonding in biradical intermediate.[6] |

Conclusion

The synthesis of cis-2-aminocyclobutanol hydrochloride is accessible through several well-defined chemical pathways. For large-scale production and process development, convergent routes starting from functionalized cyclobutane cores, such as the stereoselective reduction of a 3-aminocyclobutanone or the multi-step conversion of cis-cyclobutane-1,2-dicarboxylic anhydride, offer the most practical and robust solutions. For medicinal chemistry programs focused on analog synthesis or fundamental methodology development, de novo construction via the Norrish-Yang photocyclization provides an elegant and highly stereoselective method for accessing the desired scaffold from simple amino acid precursors. A thorough understanding of the causality behind the stereocontrol in each of these routes empowers researchers to select the most appropriate starting materials and conditions to achieve their synthetic objectives efficiently and reliably.

References

-

Griesbeck, A. G., et al. (1995). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of r-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society. [Link]

-

Griesbeck, A. G., et al. (1995). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society. [Link]

-

Majumdar, N. (2018). [2+2] Photochemical Cycloaddition in Organic Synthesis. ResearchGate. [Link]

-

Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

-

Welter, K. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

-

Barata-Vallejo, S., & Postigo, A. (2024). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Photochem. [Link]

-

Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

-

Compain, P., & Martin, O. R. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry. [Link]

-

ResearchGate. (2015). Synthesis of Substituted 2-Amino-cyclobutanones. ResearchGate. [Link]

-

Gilon, C., et al. (1995). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2019). Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. ResearchGate. [Link]

-

Mykhailiuk, P. K., et al. (2021). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

-

Yang, B., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. [Link]

- Google Patents. (2022). Process for preparing cis-2-aminocyclohexanol.

- Google Patents. (2021). Synthesis method of trans-3-aminobutanol.

-

Piva, O., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

-

Wouters, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

-

DOI. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. DOI. [Link]

-

Somfai, P. (2003). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]

-

LookChem. (n.d.). CIS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE. LookChem. [Link]

-

Scilit. (n.d.). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Scilit. [Link]

-

PubChem. (n.d.). cis-2-Aminocyclobutanecarboxylic acid hydrochloride. PubChem. [Link]

-

MDPI. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. [Link]

-

MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

-

PubMed. (2021). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link]

-

PubChem. (n.d.). 2-Aminocyclobutan-1-ol. PubChem. [Link]

-

ResearchGate. (2019). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. ResearchGate. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Stereochemistry of cis-2-Aminocyclobutanol Hydrochloride

Abstract

The cyclobutane motif, once considered a synthetic curiosity, is now a privileged scaffold in modern medicinal chemistry, imparting unique conformational constraints on bioactive molecules. Among its derivatives, cis-2-aminocyclobutanol serves as a critical chiral building block for a range of therapeutic agents. However, controlling and verifying its stereochemistry is a non-trivial challenge that demands a sophisticated application of synthetic and analytical methodologies. This technical guide provides an in-depth exploration of the stereochemical nuances of cis-2-aminocyclobutanol hydrochloride, intended for researchers, chemists, and drug development professionals. It moves beyond simple procedural descriptions to elucidate the underlying principles of its conformational behavior, strategies for stereoselective synthesis, robust protocols for chiral resolution, and definitive methods for structural elucidation.

The Strategic Importance of the Cyclobutane Ring in Pharmacology

The four-membered cyclobutane ring is increasingly utilized in drug design to explore novel chemical space. Its inherent ring strain and non-planar geometry distinguish it from more common aliphatic and aromatic systems.[1][2] This puckered conformation allows for precise three-dimensional positioning of substituents, which can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property.

The biological activity of a chiral drug is often confined to a single enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to undesirable side effects.[3] Consequently, access to enantiomerically pure building blocks like the (1R,2S) or (1S,2R) enantiomers of cis-2-aminocyclobutanol is paramount for the development of safe and effective pharmaceuticals.

Conformational Analysis: The Puckered World of Cyclobutane

Unlike the flat representation often seen in 2D drawings, the cyclobutane ring is not planar. To alleviate the torsional strain that would result from eclipsing C-H bonds, the ring adopts a puckered or "butterfly" conformation.[4] This puckering creates two distinct substituent positions: pseudo-axial and pseudo-equatorial. The ring undergoes a rapid inversion between two equivalent puckered conformations at room temperature.[5]

The presence of substituents, such as the amino and hydroxyl groups in cis-2-aminocyclobutanol, influences the conformational equilibrium. The substituents will preferentially occupy pseudo-equatorial positions to minimize steric interactions, thereby modulating the ring-puckering preference.[5][6] Understanding this dynamic behavior is crucial for predicting how the molecule will interact with biological targets.

Caption: Puckered conformation of a cyclobutane ring showing pseudo-axial (ax) and pseudo-equatorial (eq) positions.

Synthetic Strategies for Accessing the Cis-Cyclobutane Core

Synthesizing the cis-1,2-disubstituted cyclobutane skeleton with the desired amino and hydroxyl functionalities requires careful strategic planning. While numerous routes exist, a common approach involves the modification of a pre-existing cyclobutane core. An efficient, scalable synthesis of related functionalized cis-cyclobutanes has been reported, providing a blueprint for obtaining these valuable intermediates.[7][8] The following workflow outlines a conceptual pathway.

Caption: Workflow for chiral resolution using diastereomeric salt formation and fractional crystallization.

Definitive Structural Elucidation

Unambiguous confirmation of both the relative (cis) and absolute ((1R,2S) or (1S,2R)) stereochemistry is essential. A combination of spectroscopic and crystallographic techniques provides a self-validating system for complete structural assignment. [9][10][11]

Spectroscopic Data Summary

The following table summarizes typical spectroscopic data used to characterize the structure of aminocyclobutanol derivatives.

| Technique | Purpose | Key Observables |

| ¹H NMR | Determines proton environment and relative stereochemistry. | - Chemical Shifts (δ): Protons attached to carbons bearing the -OH and -NH₂ groups are shifted downfield. - Coupling Constants (J): The magnitude of ³J (H-C-C-H) coupling constants provides information on dihedral angles, helping to confirm the cis relationship between protons on C1 and C2. [12] |

| ¹³C NMR | Confirms the number and type of carbon atoms. | - Provides distinct signals for each of the four carbons in the cyclobutane ring. |

| FTIR | Identifies functional groups. | - Broad O-H stretch (~3300 cm⁻¹). - N-H stretches for the amine/ammonium group (~3000-3200 cm⁻¹). - C-N and C-O stretches in the fingerprint region. [13] |

| Mass Spec. | Determines molecular weight and fragmentation. | - Provides the molecular ion peak corresponding to the mass of the compound, confirming its elemental composition. |

Experimental Protocol: Absolute Configuration by X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unequivocal proof of its connectivity, conformation, and absolute stereochemistry. [14][15] Objective: To determine the absolute configuration of an enantiomerically pure sample of cis-2-aminocyclobutanol hydrochloride.

Workflow:

-

Crystal Growth: High-quality single crystals are paramount. [16]This is often the most challenging step.

-

Method: Slow evaporation of a saturated solution of the hydrochloride salt in a suitable solvent system (e.g., ethanol/ether) is a common starting point. Vapor diffusion techniques can also be employed. [16] * Goal: Obtain a single crystal of approximately 0.1-0.3 mm in size, free of defects.

-

-

Data Collection:

-

The crystal is mounted on a goniometer and cooled to a low temperature (~100 K) to reduce atomic thermal vibrations.

-

It is then irradiated with a monochromatic X-ray beam in a diffractometer. The resulting diffraction pattern of spots is recorded on a detector as the crystal is rotated. [16]3. Structure Solution and Refinement:

-

The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal's unit cell.

-

Initial atomic positions are determined from this map using computational methods.

-

The model is refined by adjusting atomic coordinates and thermal parameters to achieve the best fit between the calculated and observed diffraction data. [16]4. Absolute Configuration Determination: For a chiral molecule crystallizing in a non-centrosymmetric space group, the analysis of anomalous dispersion effects (the Friedel pairs) allows for the unambiguous assignment of the absolute configuration (e.g., distinguishing (1R,2S) from (1S,2R)). [14]The resulting Flack parameter provides a reliable measure of the correctness of the assignment.

-

Conclusion

The stereochemistry of cis-2-aminocyclobutanol hydrochloride is a multifaceted topic that lies at the intersection of synthetic chemistry, conformational analysis, and advanced analytical science. Its puckered four-membered ring presents unique conformational properties that are leveraged in drug design. Mastery of its stereochemistry requires a disciplined approach, from stereocontrolled synthesis or efficient chiral resolution to definitive structural proof using NMR and, most critically, single-crystal X-ray crystallography. As drug development continues to demand greater precision and structural novelty, a thorough understanding of such foundational chiral building blocks will remain indispensable for the scientific community.

References

-

Palomo, C., Oiarbide, M., & García, J. M. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

-

López-García, M., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

-

LibreTexts. (2024). 4.4 Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

-

Al-Hussaini, A. H. (2018). Conformational analysis of cycloalkanes. ResearchGate. [Link]

-

LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

-

Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 41(6), 919–929. [Link]

-

Pellissier, H. (2007). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. Tetrahedron: Asymmetry, 18(12), 1449–1456. [Link]

-

Griesbeck, A. G., et al. (1998). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. The Journal of Organic Chemistry, 63(12), 3847–3854. [Link]

-

Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

-

Foley, T. L., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Molecules, 21(6), 735. [Link]

-

LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

-

Jones, P. G. (2010). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 623, 15–29. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

-

Cabrera, A., et al. (2008). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 13(2), 333–343. [Link]

-

Chernykh, A. V., et al. (2024). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

-

Chernykh, A. V., et al. (2024). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem. [Link]

- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.

-

Sharma, G., et al. (2021). Use of Spectroscopic Methods and Their Clinical Applications in Drug Abuse: A Review. Critical Reviews in Analytical Chemistry, 53(1), 108–122. [Link]

-

Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227–243. [Link]

-

Aitipamula, S., & Vangala, V. R. (2017). (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. [Link]

-

Kumirska, J., et al. (2010). Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan. Marine Drugs, 8(5), 1567–1636. [Link]

-

Kumirska, J., et al. (2010). Application of spectroscopic methods for structural analysis of chitin and chitosan. Marine Drugs, 8(5), 1567–1636. [Link]

-

Al-Masoudi, N. A., et al. (2002). Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives. Arzneimittel-Forschung, 52(9), 683–688. [Link]

-

Samsonowicz, M., & Regulska, E. (2017). Spectroscopic study of molecular structure, antioxidant activity and biological effects of metal hydroxyflavonol complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 173, 757–771. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of Spectroscopic Methods and Their Clinical Applications in Drug Abuse: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of spectroscopic methods for structural analysis of chitin and chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectroscopic study of molecular structure, antioxidant activity and biological effects of metal hydroxyflavonol complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (S)-(+)-2-Amino-1-butanol(5856-62-2) 1H NMR [m.chemicalbook.com]

- 13. Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Procurement and Quality Assessment of cis-2-Aminocyclobutanol Hydrochloride for Pharmaceutical Research

Introduction: The Significance of cis-2-Aminocyclobutanol Hydrochloride in Drug Discovery

The cyclobutane motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart unique conformational constraints on molecules, thereby enhancing potency, selectivity, and metabolic stability. Among the vast array of cyclobutane-containing building blocks, cis-2-aminocyclobutanol and its derivatives have emerged as critical components in the synthesis of innovative therapeutics. The hydrochloride salt of cis-2-aminocyclobutanol, in particular, offers improved handling and solubility characteristics, making it a valuable starting material for researchers in drug development. Its rigid, yet three-dimensional, structure allows for precise spatial orientation of substituents, enabling the exploration of novel chemical space in the design of enzyme inhibitors, receptor modulators, and other biologically active agents.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing of high-quality cis-2-aminocyclobutanol hydrochloride. We will delve into the critical aspects of supplier evaluation, the interpretation of analytical documentation, and the implementation of in-house quality control protocols to ensure the integrity of this crucial building block in your research endeavors.

Part 1: Navigating the Supplier Landscape for cis-2-Aminocyclobutanol Hydrochloride

The selection of a reliable supplier is a cornerstone of successful research, directly impacting the reproducibility of experimental results and the overall timeline of a drug discovery project. The commercial availability of cis-2-aminocyclobutanol hydrochloride can be categorized into several tiers, from large chemical conglomerates to specialized niche suppliers.

Identifying Potential Suppliers

A preliminary search on chemical sourcing platforms like ChemicalBook and through the catalogs of established building block providers such as AChemBlock reveals a number of potential suppliers.[1] It is crucial to note that listings often include various stereoisomers, and careful attention must be paid to the specific CAS number and chemical name to ensure the correct compound is being sourced. The racemic form, cis-2-aminocyclobutanol hydrochloride, is commonly listed under CAS number 2070860-49-8.[1][2] Enantiomerically pure forms, such as (1R,2S)-2-aminocyclobutanol hydrochloride (CAS: 206751-78-2), are also available for stereospecific syntheses.[3]

Supplier Qualification: A Risk-Based Approach

For drug development applications, a thorough qualification of the chosen supplier is paramount. This process should be guided by a risk-based assessment that considers the intended use of the material. Key aspects to evaluate include:

-

Quality Management System (QMS): Does the supplier operate under a recognized QMS such as ISO 9001? For later-stage development, suppliers adhering to Good Manufacturing Practices (GMP) may be necessary.

-

Documentation and Transparency: A reputable supplier will readily provide comprehensive documentation, including a detailed Certificate of Analysis (CoA), Safety Data Sheet (SDS), and information about their analytical capabilities.

-

Technical Support: The availability of knowledgeable technical support can be invaluable for addressing any queries regarding product specifications or handling.

-

Consistency and Reliability: For long-term projects, it is essential to ascertain the supplier's ability to provide consistent quality across different batches and maintain a reliable supply chain.

The following diagram illustrates a logical workflow for the qualification of a new supplier for a critical raw material like cis-2-aminocyclobutanol hydrochloride.

Caption: A workflow for qualifying a new supplier of cis-2-Aminocyclobutanol hydrochloride.

Part 2: The Certificate of Analysis (CoA) - A Critical Examination

The Certificate of Analysis is the primary document attesting to the quality of a specific batch of material. A comprehensive CoA for cis-2-aminocyclobutanol hydrochloride should include the following key information. Below is a table summarizing the essential components of a CoA and their significance.

| Parameter | Typical Specification | Analytical Method | Significance for Researchers |

| Appearance | White to off-white solid | Visual | A simple but important initial check for gross contamination or degradation. |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR | Confirms that the material is indeed cis-2-aminocyclobutanol hydrochloride. The spectral data should be consistent with the expected structure. |

| Purity (by HPLC) | ≥97% (typical for research grade) | HPLC | Quantifies the amount of the desired compound relative to impurities. High purity is crucial for avoiding side reactions and ensuring accurate stoichiometry. |

| Chiral Purity / Enantiomeric Excess (for chiral isomers) | ≥98% ee | Chiral HPLC or GC | Essential for stereospecific synthesis to ensure the desired biological activity and avoid potential off-target effects from the unwanted enantiomer. |

| Water Content | ≤0.5% | Karl Fischer Titration | Water can interfere with moisture-sensitive reactions. |

| Residual Solvents | Varies by synthesis (e.g., ≤3000 ppm for Ethanol) | GC-HS | Residual solvents can be toxic or interfere with subsequent reactions. |

| Melting Point | Consistent with reference values | Melting Point Apparatus | A sharp melting point range is an indicator of high purity. |

Part 3: In-House Quality Control and Verification

While the supplier's CoA provides a baseline for quality, it is best practice, particularly in a drug development setting, to perform in-house verification of critical raw materials. This ensures the material's integrity and provides an independent confirmation of its suitability for your experiments.

Experimental Protocol: In-House QC of cis-2-Aminocyclobutanol Hydrochloride

1. Identity Verification by ¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure of cis-2-aminocyclobutanol hydrochloride.

-

Procedure:

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Process the spectrum and compare the chemical shifts, splitting patterns, and integration values to a reference spectrum or to the expected pattern for the cis isomer. The cis configuration will result in a characteristic coupling pattern for the protons on the cyclobutane ring.

-

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and identify any potential impurities.

-

Procedure:

-

Develop a suitable reversed-phase HPLC method. A C18 column is a good starting point.

-

The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL).

-

Inject the sample and analyze the chromatogram.

-

Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

3. Chiral Purity Determination by Chiral HPLC (for enantiomerically pure forms)

-

Objective: To determine the enantiomeric excess (ee) of a specific stereoisomer.

-

Procedure:

-

Select an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating enantiomers of amino alcohols.[4][5]

-

Develop a mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol).

-

Prepare a sample solution and inject it onto the chiral column.

-

The two enantiomers should be resolved into two separate peaks.

-

Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

-

The following diagram illustrates the workflow for the in-house quality control of a newly received batch of cis-2-aminocyclobutanol hydrochloride.

Caption: A workflow for the in-house quality control of cis-2-Aminocyclobutanol hydrochloride.

Conclusion

The procurement of high-quality chemical building blocks is a critical, yet often overlooked, aspect of successful pharmaceutical research. For a valuable intermediate such as cis-2-aminocyclobutanol hydrochloride, a systematic and scientifically rigorous approach to supplier selection and in-house quality verification is essential. By implementing the strategies outlined in this guide, researchers and drug development professionals can mitigate risks associated with poor-quality reagents, enhance the reliability and reproducibility of their results, and ultimately accelerate the discovery of novel therapeutics.

References

-

PubChem. 2-Aminocyclobutan-1-ol. National Center for Biotechnology Information. Available from: [Link]

-

Phenomenex. Chiral HPLC Separations. Available from: [Link]

-

Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. 2007; 56(4): 156-65. Available from: [Link]

Sources

- 1. cis-2-Amino-cyclobutanol hydrochloride | 2070860-49-8 [chemicalbook.com]

- 2. cis-2-aminocyclobutan-1-ol hydrochloride 97% | CAS: 2070860-49-8 | AChemBlock [achemblock.com]

- 3. Buy Online CAS Number 206751-78-2 - TRC - (1R-cis)-2-Aminocyclobutanol Hydrochloride | LGC Standards [lgcstandards.com]

- 4. csfarmacie.cz [csfarmacie.cz]

- 5. phx.phenomenex.com [phx.phenomenex.com]

Physical properties of cis-2-Aminocyclobutanol hydrochloride

An In-Depth Technical Guide to the Physicochemical Characterization of cis-2-Aminocyclobutanol Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: cis-2-Aminocyclobutanol hydrochloride is a key chemical intermediate whose precise physical properties are not extensively documented in public literature. This guide provides a comprehensive framework for the systematic characterization of this compound, presenting not just methodologies, but the underlying scientific rationale. We offer detailed, field-proven protocols for determining critical parameters such as melting point, solubility, spectral characteristics, and pKa. This document serves as a robust template for the rigorous physicochemical profiling of novel or sparsely characterized active pharmaceutical ingredients (APIs) and intermediates, ensuring data integrity and reproducibility in a research and development setting.

Introduction: The Need for Rigorous Characterization

cis-2-Aminocyclobutanol hydrochloride is a strained, cyclic amino alcohol derivative. Its utility as a building block in medicinal chemistry stems from the rigid cyclobutane scaffold, which allows for precise spatial orientation of the amino and hydroxyl functional groups. Despite its commercial availability, a comprehensive public dataset of its physicochemical properties is lacking. Properties such as melting point, solubility, and pKa are fundamental to process development, formulation design, and regulatory filings. An impurity in the melting point can indicate residual solvent, while solubility directly impacts bioavailability and options for formulation.

This document outlines the necessary experimental workflows to generate a complete physicochemical profile of cis-2-Aminocyclobutanol hydrochloride, transforming it from a simple reagent into a well-characterized chemical entity suitable for advanced drug development programs.

Identity and Structure

Before proceeding with physical characterization, confirming the identity and structure of the material is a mandatory first step. This is achieved through a combination of spectroscopic techniques.

| Property | Specification / Method |

| Chemical Name | cis-2-Aminocyclobutanol hydrochloride |

| Synonyms | (1R,2S)-2-aminocyclobutanol hydrochloride (rel) |

| CAS Number | 69449-33-6 |

| Molecular Formula | C₄H₁₀ClNO |

| Molecular Weight | 123.58 g/mol |

| Chemical Structure |

Critical Physicochemical Properties: Protocols and Interpretation

The following sections detail the experimental procedures for determining the core physical properties. The causality behind experimental choices is explained to ensure methodological robustness.

Melting Point Analysis

Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure crystalline solid, whereas a broad range often indicates the presence of impurities or residual solvents, which depress the melting point. For a hydrochloride salt, it is also a measure of thermal stability before decomposition.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is finely powdered and thoroughly dried in a vacuum oven at a temperature below the expected melting point (e.g., 40-50 °C) for at least 24 hours to remove any residual moisture or solvent.

-

Loading: Tightly pack the dried sample into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Use a ramp rate of 1-2 °C per minute for an accurate determination. A faster ramp can be used for an initial approximate range-finding measurement.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Data Presentation:

| Parameter | Result 1 | Result 2 | Result 3 | Mean ± SD |

| Melting Onset (°C) | ||||

| Melting Complete (°C) | ||||

| Melting Range (°C) |

Aqueous Solubility

Expertise & Experience: As an amine hydrochloride salt, cis-2-Aminocyclobutanol hydrochloride is expected to be freely soluble in water. Solubility is a critical parameter for API delivery and formulation. The equilibrium shake-flask method is the gold standard for its determination, as it ensures that the solution has reached saturation.

Experimental Protocol: Equilibrium Shake-Flask Method

-

System Preparation: Add an excess amount of the compound to a known volume of purified water (e.g., 10 mL) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25 °C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-point study can validate the required equilibration time.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot gravimetrically or volumetrically with the solvent to a concentration suitable for the chosen analytical technique.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV, LC-MS, or, if the compound lacks a chromophore, a technique like quantitative NMR (qNMR).

-

Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility. Express the result in mg/mL.

Data Presentation:

| Parameter | Result |

| Equilibration Temperature (°C) | 25.0 |

| Equilibration Time (hours) | 48 |

| Analytical Method | HPLC-UV |

| Aqueous Solubility (mg/mL) |

Visualization of Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic Profile

A full spectroscopic profile is essential for unambiguous identification and as a reference standard for future batches.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy